molecular formula C19H14BrNO3S B11972182 phenyl N-(4-bromophenyl)sulfonylbenzenecarboximidate CAS No. 22159-80-4

phenyl N-(4-bromophenyl)sulfonylbenzenecarboximidate

Katalognummer: B11972182
CAS-Nummer: 22159-80-4
Molekulargewicht: 416.3 g/mol
InChI-Schlüssel: QMRLSFBQKVLJHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenyl N-(4-bromophenyl)sulfonylbenzenecarboximidate is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a phenyl group, a bromophenyl group, and a sulfonylbenzenecarboximidate moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and other scientific disciplines.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of phenyl N-(4-bromophenyl)sulfonylbenzenecarboximidate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-bromobenzenesulfonyl chloride with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction. The resulting product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification steps are also scaled up, often involving automated chromatography systems and large-scale recrystallization units to ensure high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Phenyl N-(4-bromophenyl)sulfonylbenzenecarboximidate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of phenyl N-(4-bromophenyl)sulfonylbenzenecarboximidate involves its interaction with specific molecular targets. In antimicrobial applications, the compound is believed to disrupt the cell membrane of bacteria and fungi, leading to cell death. The sulfonyl group plays a crucial role in this mechanism by interacting with membrane proteins and enzymes . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Eigenschaften

CAS-Nummer

22159-80-4

Molekularformel

C19H14BrNO3S

Molekulargewicht

416.3 g/mol

IUPAC-Name

phenyl N-(4-bromophenyl)sulfonylbenzenecarboximidate

InChI

InChI=1S/C19H14BrNO3S/c20-16-11-13-18(14-12-16)25(22,23)21-19(15-7-3-1-4-8-15)24-17-9-5-2-6-10-17/h1-14H

InChI-Schlüssel

QMRLSFBQKVLJHJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=C(C=C2)Br)OC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.